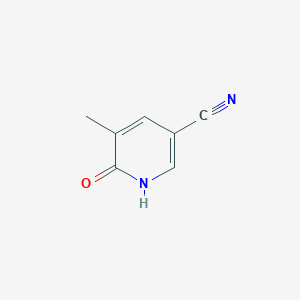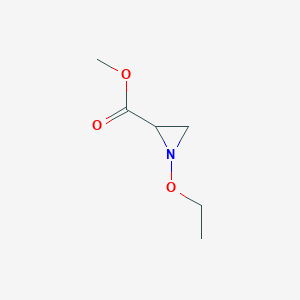
1-Ethyl-4-oxoazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane can yield azetidine derivatives . Another method involves the hydrolyzation of intermediates with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to enhance yield and reduce costs. Techniques such as avoiding tedious chromatographic separation steps and using more economical reagents are employed to make the process viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Ethyl-4-oxoazetidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and peptidomimetics.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethyl-4-oxoazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-Oxo-2-azetidinecarboxylic acid: This compound shares the azetidine ring structure but lacks the ethyl group.
1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: This derivative features a tert-butyldimethylsilyl group, which provides different chemical properties.
Uniqueness: 1-Ethyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the ethyl group can influence its chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
1-ethyl-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
RDNMQMHYNKOKLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)


